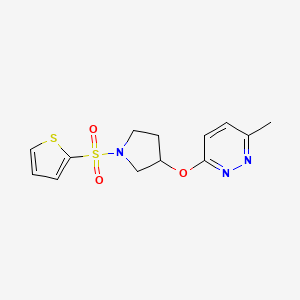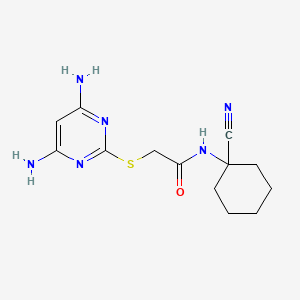
N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as CCPA and has been synthesized using various methods. In
Mécanisme D'action
The exact mechanism of action of N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide is not fully understood. However, it is believed to act on certain receptors in the brain and spinal cord, including the NMDA receptor and the GABA receptor. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to reduce anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide in lab experiments is its potent and selective activity. The compound has been shown to produce significant effects at low doses, making it a useful tool for studying the underlying mechanisms of various physiological and pathological processes. However, the compound also has certain limitations, including its poor solubility and stability, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide. One area of interest is its potential use in the treatment of neuropathic pain, which remains a major clinical challenge. The compound could also be investigated for its potential use in the treatment of other conditions, such as anxiety and depression. Further research is needed to fully understand the mechanism of action of the compound and to optimize its pharmacological properties for clinical use. Additionally, the compound could be modified to produce analogs with improved solubility and stability, which could expand its potential applications in scientific research.
In conclusion, N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide is a chemical compound with significant potential for therapeutic applications. Its potent and selective activity, combined with its anti-inflammatory, analgesic, and anticonvulsant properties, make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 1-cyanocyclohexylamine with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thioacetic acid to obtain the final product.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6OS/c14-8-13(4-2-1-3-5-13)19-11(20)7-21-12-17-9(15)6-10(16)18-12/h6H,1-5,7H2,(H,19,20)(H4,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUWCJYWDGXJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NC(=CC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

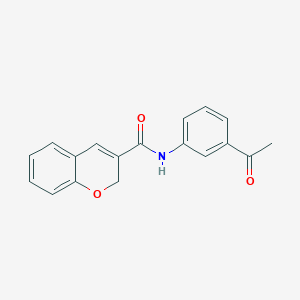
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2728305.png)
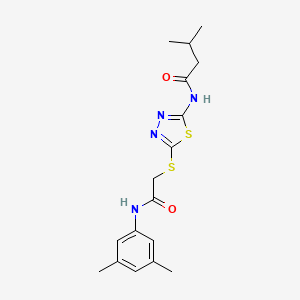
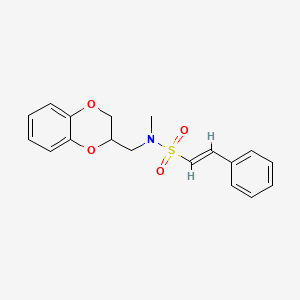
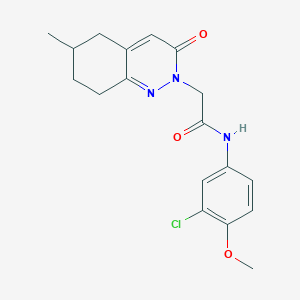

![methyl 2-[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2728312.png)
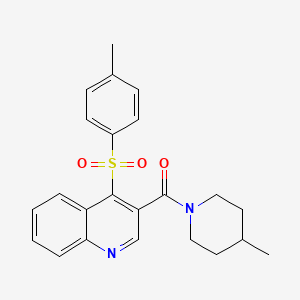
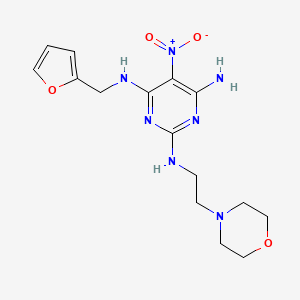
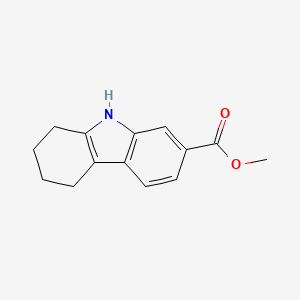
![3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid](/img/structure/B2728323.png)
![N-(3-{3-[(4-methylpiperidin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)ethanesulfonamide](/img/structure/B2728324.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2728325.png)
